Ammonium pyrrolidyldithiocarbamate
Overview
Description
Ammonium pyrrolidinedithiocarbamate (APDC) is a compound with the linear formula C5H9NS2 · NH3 . It is also known by other synonyms such as 1-Pyrrolidinecarbodithioic acid ammonium salt, and PDTC .
Molecular Structure Analysis
The molecular weight of APDC is 164.29 . Its structure consists of a pyrrolidine ring bound to a carbodithioate group, which is in turn bound to an ammonium ion .Chemical Reactions Analysis
The decomposition of dithiocarbamates, such as APDC, involves complex reactions. For instance, the evolution of N2O during initial decomposition has an associated activation energy of 150 kJ/mol .Physical and Chemical Properties Analysis
APDC is a powder that is clear to very slightly hazy, and colorless to faintly yellow. It is soluble in water up to 50 mg/mL . It has a melting point of 153-155 °C .Scientific Research Applications
Chelating Agent in Atomic Absorption Spectroscopy : APDC has been used as a chelating reagent in the atomic absorption spectroscopic determination of cadmium, though it was found that sodium diethyldithiocarbamate (DDTC) performed better in some aspects (菅野三郎 et al., 1971).
Inhibitor of Nuclear Factor-κB (NF-κB) : It is a potent inhibitor of NF-κB, and studies have shown its role in the regulation of genes involved in the pathogenesis of immunological liver injury. It affects CYP2E1 content and metabolic activity, demonstrating its therapeutic potential (Qin, J. et al., 2014).
In Quantum Dots for Sensing Applications : APDC has been used to modify CdTe/CdS core-shell quantum dots, enabling them to act as turn-on fluorescent sensors for the detection of trace cadmium ions (Yin, Y.-G. et al., 2020).
Enhancing Chemical Vapor Generation in Spectrometry : It enhances the chemical vapor generation efficiency of nickel and cobalt, leading to the development of a new method for the determination of these metals (Zeng, C. et al., 2012).
Corrosion Inhibition : APDC forms a self-assembled monolayer on copper surfaces, offering significant corrosion inhibition effects (Liao, Q. et al., 2011).
Inducing Micronutrient Deficiencies in Plants : It has been used to remove various micronutrients like Fe, Cu, Mn, Mo, and Zn from stock solutions of macronutrient salts, thereby inducing deficiency symptoms in plants (Wallihan, E. & Bradford, G., 1977).
Preconcentration of Heavy Metals : APDC is utilized in preconcentrating heavy metals for their subsequent analysis, optimizing various factors like solution pH and APDC concentration (Melquiades, F. L. et al., 2007).
Solvent-Extraction Procedure for Atomic Absorption Spectrophotometry : APDC is used in extracting heavy metals into an organic solvent, thereby enhancing the sensitivity of atomic absorption spectrophotometric determinations (Munro, D., 1968).
Extraction and Determination of Various Metal Ions : It aids in the extraction of As(III), As(V), Sb(III), Sb(V), Se(IV), and Se(VI) for electrothermal atomic absorption spectrometry, with detailed studies on solution conditions and other relevant parameters (Subramanian, K. S. & Meranger, J. C., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for APDC are not mentioned in the search results, it is part of the dithiocarbamates class of compounds, which have been the subject of ongoing research due to their various applications . For instance, they have been used in the synthesis of nanoparticles and nanocomposites .
Properties
IUPAC Name |
azane;pyrrolidine-1-carbodithioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS2.H3N/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8);1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIUTVUBYEEEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)S.N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25769-03-3 (Parent) | |
Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108963 | |
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DSSTOX Substance ID |
DTXSID8063703 | |
Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063703 | |
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Molecular Weight |
164.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |
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CAS No. |
5108-96-3 | |
Record name | Ammonium 1-pyrrolidinedithiocarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5108-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005108963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ammonium pyrrolidyldithiocarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298194 | |
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Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ammonium pyrrolidine-1-carbodithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.486 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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